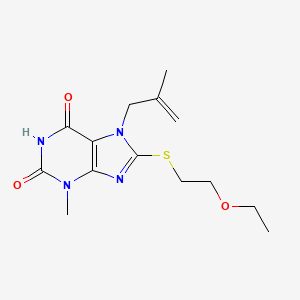
8-(2-Ethoxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Ethoxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione, commonly known as ETP-46464, is a purine derivative that has been studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.
Mécanisme D'action
The exact mechanism of action of ETP-46464 is not fully understood, but it is believed to involve the inhibition of a key enzyme involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately, cell death. ETP-46464 has also been shown to inhibit the activity of other enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
ETP-46464 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. ETP-46464 has also been shown to induce cell cycle arrest, which prevents cancer cells from dividing and growing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ETP-46464 is its potent anticancer activity, which has been demonstrated in various preclinical studies. It has also been shown to enhance the efficacy of other anticancer drugs, which could potentially lead to more effective cancer treatments. However, one of the limitations of ETP-46464 is its relatively complex synthesis method, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on ETP-46464. One area of interest is the development of more efficient synthesis methods, which could make this compound more accessible for research purposes. Another area of interest is the investigation of the potential use of ETP-46464 in combination with other anticancer drugs, which could lead to more effective cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of ETP-46464 and its potential applications in cancer treatment.
Méthodes De Synthèse
ETP-46464 can be synthesized using a multi-step process involving the reaction of 2,6-dioxopurine with various reagents. One of the most commonly used methods involves the reaction of 2,6-dioxopurine with ethyl vinyl sulfone, followed by treatment with sodium hydride and ethoxyethyl bromide. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
ETP-46464 has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, ETP-46464 has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
8-(2-ethoxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-5-21-6-7-22-14-15-11-10(18(14)8-9(2)3)12(19)16-13(20)17(11)4/h2,5-8H2,1,3-4H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTBWEIWDYFMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-ethoxyethyl)sulfanyl]-6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methoxyethyl)quinoline-4-carboxamide](/img/structure/B2996310.png)
![5-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2996312.png)

![(4S)-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol](/img/structure/B2996314.png)
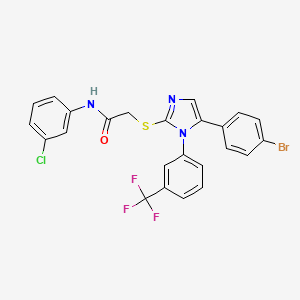
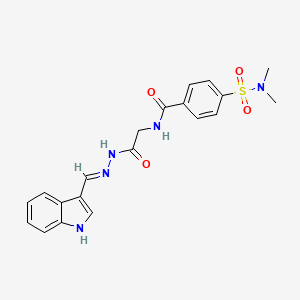
![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2996323.png)
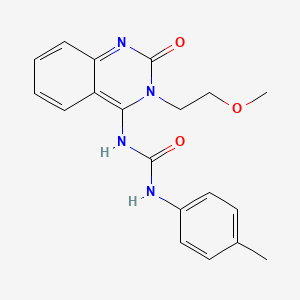
![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2996325.png)
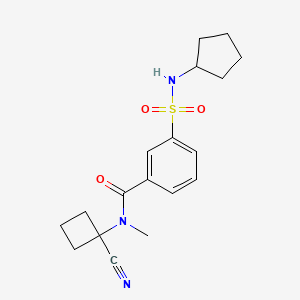
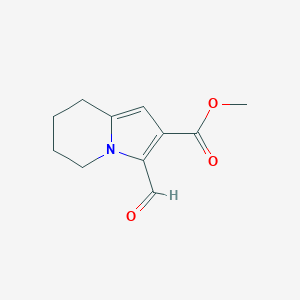

![3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate](/img/structure/B2996331.png)
![(Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile](/img/structure/B2996332.png)